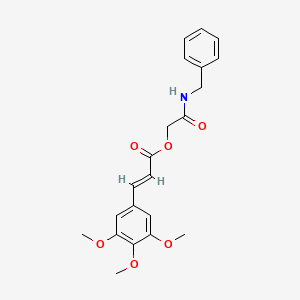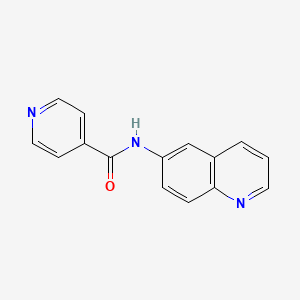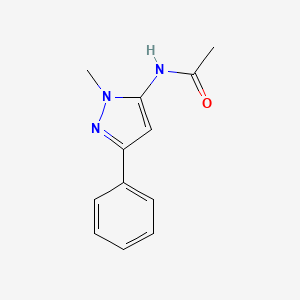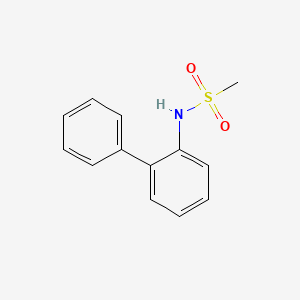
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Mecanismo De Acción
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 inhibits NF-κB signaling by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB, which leads to its degradation and subsequent release of NF-κB. By inhibiting the IKK complex, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 prevents the activation of NF-κB and downstream signaling.
Biochemical and Physiological Effects:
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 induces apoptosis and inhibits proliferation. Inflammation is also reduced by 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 is its specificity for the IKK complex and NF-κB signaling, which makes it a useful tool for studying these pathways. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of NF-κB signaling. Finally, the use of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 in preclinical and clinical studies for the treatment of various diseases warrants further investigation.
Métodos De Síntesis
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 can be synthesized through a multi-step process starting from 4-bromo-2-butylaniline. The first step involves the reaction of 4-bromo-2-butylaniline with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with 1,1-dioxothiolane-3-thiol to form the desired product, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082.
Aplicaciones Científicas De Investigación
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB signaling. Inflammation is also regulated by NF-κB, and 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to reduce inflammation in various animal models. In autoimmune disorders, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to suppress the production of pro-inflammatory cytokines and alleviate symptoms.
Propiedades
IUPAC Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-5-14(3)16-7-9-17(10-8-16)20-15(4)19(22)21(6-2)18-11-12-25(23,24)13-18/h7-10,14-15,18,20H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYHNMWNDIMSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(C)C(=O)N(CC)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)


![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)


![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)


